3-(Benzyloxy)cyclobutanecarboxylic acid

Vue d'ensemble

Description

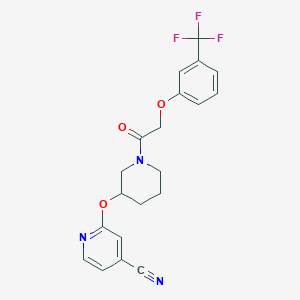

“3-(Benzyloxy)cyclobutanecarboxylic acid” is a chemical compound with the empirical formula C12H14O3 . Its CAS number is 4958-02-5 . The molecular weight of this compound is 206.24 .

Molecular Structure Analysis

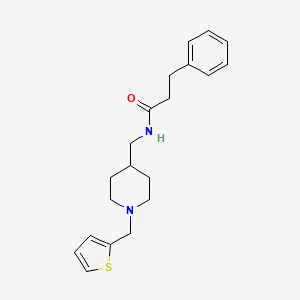

The SMILES string of “3-(Benzyloxy)cyclobutanecarboxylic acid” is O=C(O)C(C1)CC1OCC2=CC=CC=C2 . The InChI string is 1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) .

Physical And Chemical Properties Analysis

“3-(Benzyloxy)cyclobutanecarboxylic acid” has a density of 1.2±0.1 g/cm3 . Its boiling point is 352.7±35.0 °C at 760 mmHg . The flash point is 136.7±19.4 °C .

Applications De Recherche Scientifique

Synthesis in Photo Flow Chemistry

A study by Yamashita et al. (2019) explored the continuous photo flow synthesis of a derivative of cyclobutanecarboxylic acid. This process was used for the large-scale synthesis of a compound labeled with deuterium atoms, highlighting its importance in the preparation of biologically active compounds and materials science applications involving cyclobutane ring systems (Yamashita, Nishikawa, & Kawamoto, 2019).

Application in PET Tracers for Tumor Delineation

Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography. This synthesis involved the conversion of a compound related to 3-(benzyloxy)cyclobutanecarboxylic acid, underscoring its relevance in medical imaging and cancer research (Shoup & Goodman, 1999).

Development of Boron Neutron Capture Therapy Agents

Das et al. (2000) developed a water-soluble boronated amino acid for boron neutron capture therapy. This synthesis featured a key step involving the alkylation of a derivative related to 3-(benzyloxy)cyclobutanecarboxylic acid, demonstrating its potential in the development of novel therapeutic agents (Das et al., 2000).

Synthesis of Carba-Nucleosides

Henlin et al. (1992) synthesized 3-thyminyl- and 3-adenylcyclobutane-1,1-dimethanol from 3-(benzyloxy)cyclobutanecarboxylic acid. This research contributes to the study of nucleic acid analogs and could have implications in the field of genetics and molecular biology (Henlin, Rink, Spieser, & Baschang, 1992).

Influence on Luminescent Properties in Lanthanide Complexes

Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. The study showed how substituents on 4-benzyloxy benzoic acid can significantly affect the photophysical properties of these complexes, indicating the compound's utility in materials science and optical applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety and Hazards

“3-(Benzyloxy)cyclobutanecarboxylic acid” is classified as an eye irritant (Category 2), according to Regulation (EC) No 1272/2008 . It causes serious eye irritation . If it comes in contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .

Mécanisme D'action

Target of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which involve the interaction of organoboron reagents with palladium .

Mode of Action

In the context of SM cross-coupling reactions, 3-(Benzyloxy)cyclobutanecarboxylic acid may act as an organoboron reagent . The reaction involves two key steps :

- Oxidative addition : Palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups .

- Transmetalation : Formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests it may influence carbon–carbon bond formation .

Result of Action

Its role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The success of sm cross-coupling reactions, in which the compound may participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

3-phenylmethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNOFVDQHAHVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964279, DTXSID001232666, DTXSID601242722 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)cyclobutanecarboxylic acid | |

CAS RN |

4958-02-5, 84182-48-9, 84182-47-8 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)

![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)

![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)

![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)

![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)